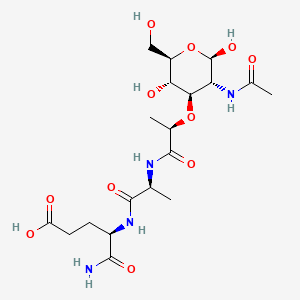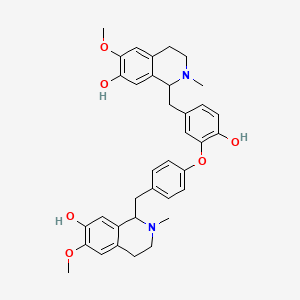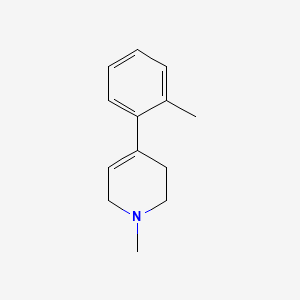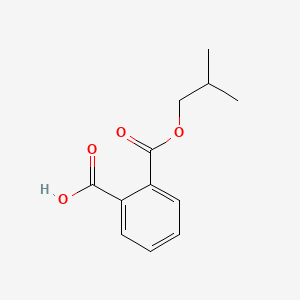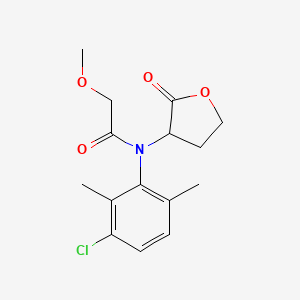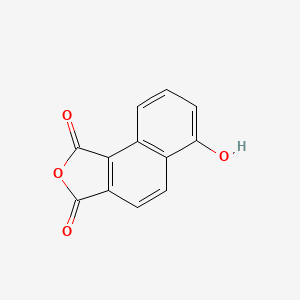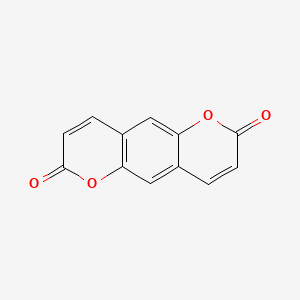
2-Ethylpentanedioic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylpentanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 2-ethylpentane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the complete oxidation of the starting material to the desired dicarboxylic acid.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic processes that involve the use of metal catalysts such as palladium or platinum. These catalysts facilitate the oxidation of hydrocarbons under milder conditions, making the process more efficient and cost-effective. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of smaller carboxylic acids or carbon dioxide and water.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The carboxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and oxygen (O2) in the presence of catalysts.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Alcohols, amines, and acid chlorides under acidic or basic conditions.
Major Products:
Oxidation: Smaller carboxylic acids, carbon dioxide, and water.
Reduction: Alcohols, aldehydes, and hydrocarbons.
Substitution: Esters, amides, and other substituted derivatives.
Scientific Research Applications
2-Ethylpentanedioic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: this compound is used in the production of specialty chemicals, plasticizers, and resins.
Mechanism of Action
The mechanism of action of 2-ethylpentanedioic acid depends on its specific application. In biological systems, it may act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways. The carboxyl groups can interact with enzymes and other proteins, influencing their activity and function. In industrial processes, the compound’s reactivity and functional groups enable it to participate in various chemical transformations, leading to the synthesis of desired products.
Comparison with Similar Compounds
2-Ethylpentanedioic acid can be compared with other dicarboxylic acids such as:
Glutaric acid (1,5-pentanedioic acid): Similar structure but lacks the ethyl group, making it less hydrophobic.
Adipic acid (1,6-hexanedioic acid): Longer carbon chain, used extensively in the production of nylon.
Succinic acid (1,4-butanedioic acid): Shorter carbon chain, involved in the citric acid cycle.
The presence of the ethyl group in this compound imparts unique properties, such as increased hydrophobicity and altered reactivity, distinguishing it from other dicarboxylic acids.
Properties
IUPAC Name |
2-ethylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-5(7(10)11)3-4-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNBKRVBKPWUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303256 | |
| Record name | 2-ethylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-26-5 | |
| Record name | NSC-157556 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-ethylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-(2-methylbut-2-enoyloxy)-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1199319.png)
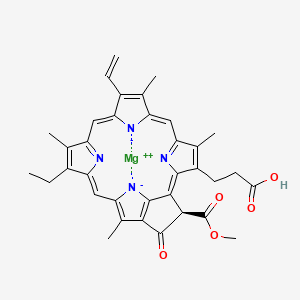
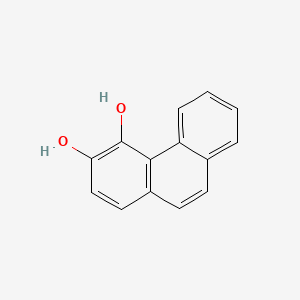

![(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1199326.png)
